Chemical properties of 2-Chloro-1,4-difluoro-3-methylbenzene
Chemical properties of 2-Chloro-1,4-difluoro-3-methylbenzene
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1,4-difluoro-3-methylbenzene
Introduction
2-Chloro-1,4-difluoro-3-methylbenzene (also known as 6-Chloro-2,5-difluorotoluene) is a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, a larger chlorine atom, and an electron-donating methyl group—creates a nuanced electronic and steric profile. This guide provides a comprehensive analysis of its chemical properties, reactivity, and characterization methodologies, designed for researchers and development professionals seeking to leverage this versatile chemical building block.
Molecular Structure and Identification
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and core properties.
Structural Representation
The arrangement of substituents on the benzene ring is critical to its reactivity. The chlorine and methyl groups are adjacent, with fluorine atoms positioned at the remaining ortho and para positions relative to the chlorine.
Caption: 2D Structure of 2-Chloro-1,4-difluoro-3-methylbenzene.
Chemical Identifiers
Precise identification is crucial for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-1,4-difluoro-3-methylbenzene | [1] |
| CAS Number | 90292-64-1 | [1] |
| Molecular Formula | C₇H₅ClF₂ | [1] |
| SMILES | CC1=C(C=CC(=C1Cl)F)F | [1] |
| InChIKey | FKMLOQCUFPXYLI-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical properties of a compound dictate its handling, solvent compatibility, and purification strategies. The data presented here are primarily computed, as extensive experimental data is not widely published.
| Property | Value | Source |
| Molecular Weight | 162.56 g/mol | [1] |
| Exact Mass | 162.0047842 Da | [1] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
Note: XLogP3 is a computed value for the octanol-water partition coefficient, indicating a high degree of lipophilicity.
Reactivity Profile and Mechanistic Considerations
The synthetic utility of 2-Chloro-1,4-difluoro-3-methylbenzene is governed by the electronic interplay of its substituents. The two fluorine atoms and the chlorine atom are strongly electron-withdrawing via the inductive effect (-I), significantly deactivating the ring towards electrophilic aromatic substitution (EAS).[2] Conversely, the methyl group is weakly activating. This electronic push-pull system opens avenues for specific, regioselective reactions.
Nucleophilic Aromatic Substitution (SNA_r_)
The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the attached carbon atom electrophilic. This makes the fluorine positions susceptible to attack by strong nucleophiles.[3][4] Given the electron-deficient nature of the ring, SNA_r_ is a highly probable reaction pathway, allowing for the selective displacement of one or both fluorine atoms.
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Causality: The strong inductive effect of the halogens lowers the energy of the negatively charged Meisenheimer complex intermediate, which stabilizes the transition state and facilitates the substitution.[3] The fluorine at position 4 is likely the most susceptible to substitution due to combined activation from the ortho-chlorine and meta-methyl group.
Electrophilic Aromatic Substitution (EAS)
While the ring is generally deactivated, forcing conditions (e.g., strong Lewis acids, high temperatures) could facilitate electrophilic substitution.[2] The directing effects of the substituents would need to be carefully considered:
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-Cl and -F: Ortho-, para-directing but deactivating.
-
-CH₃: Ortho-, para-directing and activating.
The sole unsubstituted carbon (position 5) is the most likely site for electrophilic attack, as it is ortho to the activating methyl group and meta to the deactivating halogens. However, achieving high yields and regioselectivity in EAS reactions like Friedel-Crafts or nitration is expected to be challenging.[2][5]
Transition Metal-Catalyzed C-H Functionalization
A modern approach to functionalization involves the use of transition metals. It is well-documented that C-H bonds positioned ortho to fluorine atoms are preferentially activated by metal centers like Rhodium or Palladium.[6] This occurs because the fluorine can act as a weak coordinating directing group, and the metal-carbon bond formed upon C-H activation is thermodynamically stabilized by the adjacent electron-withdrawing fluorine.[6] This presents a powerful strategy for regioselectively introducing new substituents at position 5.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be complex due to spin-spin coupling with the fluorine atoms. Two aromatic protons are present, and they will likely appear as complex multiplets (doublet of doublets or triplets of doublets) in the 6.8-7.5 ppm range. The methyl group protons will appear as a singlet (or a narrow triplet due to long-range H-F coupling) around 2.2-2.4 ppm.
-
¹³C NMR: Seven distinct carbon signals are expected. The carbons bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to fluorine will show smaller two- and three-bond couplings.
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¹⁹F NMR: Two distinct fluorine signals are expected, appearing as complex multiplets due to F-F and F-H coupling.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity and confirming molecular weight.
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Expected M/Z: The molecular ion (M⁺) peak will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with a prominent M+2 peak that is approximately one-third the intensity of the M⁺ peak. The primary molecular ion peak will be at m/z 162.
Protocol 1: Standard GC-MS Analysis Workflow
This protocol describes a self-validating system for the routine analysis of reaction progress and final product purity.
-
Sample Preparation: Dissolve ~1 mg of the crude or purified product in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Injection: Inject 1 µL of the prepared sample into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C. Hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Purity Assessment: Integrate the total ion chromatogram (TIC) to determine the relative percentage of the main product peak.
-
Identity Confirmation: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (m/z 162) and the characteristic M+2 chlorine isotope pattern. Compare the fragmentation pattern to predicted pathways.
-
Caption: General workflow for synthesis, purification, and GC-MS analysis.
Safety and Handling
While a specific safety data sheet for 2-Chloro-1,4-difluoro-3-methylbenzene is not widely available, data from structurally similar halogenated aromatics should be used to guide handling procedures.[7][8][9]
-
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling: This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.
Conclusion
2-Chloro-1,4-difluoro-3-methylbenzene is a strategically substituted aromatic compound with significant potential as an intermediate in synthetic chemistry. Its reactivity is dominated by the electron-withdrawing nature of its three halogen substituents, making it a prime candidate for nucleophilic aromatic substitution and directed C-H functionalization reactions. While challenging to functionalize via classical electrophilic substitution, its unique electronic properties offer opportunities for regioselective synthesis of complex molecules for the pharmaceutical and material science industries. Careful analytical characterization via NMR and GC-MS is essential to ensure purity and confirm identity during its application in multi-step syntheses.
References
- BenchChem. (2025). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.
- PubChem. 2-Chloro-1,4-difluoro-3-methylbenzene. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Di and Trifluorobenzenes in Reactions with Me 2 EM (E = P, N; M = SiMe 3 , SnMe 3 , Li) Reagents: Evidence for a Concerted Mechanism of Aromatic Nucleophilic Substitution.
- PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information.
- Sigma-Aldrich. 2-Chloro-1-fluoro-4-methylbenzene.
- PubChemLite. Benzene, 2-chloro-1,4-difluoro-3-methoxy-. University of Luxembourg.
- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- ChemScene. 2-Chloro-1,3-difluoro-4-methylbenzene.
- White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 2',3'-Difluoro-4'-methylacetophenone.
- Sigma-Aldrich. 2-chloro-1-fluoro-4-(trifluoromethyl)benzene.
- SpectraBase. 2-CHLORO-1,4-DIFLUOROBENZENE. John Wiley & Sons, Inc.
- PubChem. 3-Chloro-2,4-difluorotoluene. National Center for Biotechnology Information.
- Chemsrc. (2025). 2-Chloro-1-fluoro-4-methylbenzene.
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| 5-Chloro-1,4-difluoro-3-methylbenzene | Possible Isomeric Impurity . Steric hindrance may reduce its formation rate. |